molecular formula C12H21NO4 B3007912 2-[(3S,4S)-4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid CAS No. 2126144-57-6

2-[(3S,4S)-4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid

Cat. No.: B3007912
CAS No.: 2126144-57-6
M. Wt: 243.303
InChI Key: DSMQYTCHWMLLLA-RKDXNWHRSA-N
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Description

2-[(3S,4S)-4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid is a synthetic compound characterized by its intricate molecular structure. It's known for its versatility in various scientific fields due to its unique chemical properties.

Scientific Research Applications

2-[(3S,4S)-4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid finds applications in:

  • Chemistry: : Used as a building block for complex organic synthesis.

  • Biology: : Serving as a probe or intermediate in the study of enzyme interactions and metabolic pathways.

  • Medicine: : Investigated for its potential roles as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological and inflammatory conditions.

  • Industry: : Utilized in the manufacture of specialty chemicals and advanced materials.

Future Directions

The pyrrolidine scaffold is of great interest in drug discovery due to its versatility and the possibility of generating structural diversity . Future research may focus on designing new pyrrolidine compounds with different biological profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through several steps involving the formation of the pyrrolidine ring and subsequent functional group modifications. Key starting materials include 2-methylpropan-2-ol and acetic acid. The process often involves:

  • Formation of the pyrrolidine ring using a cyclization reaction under controlled temperature and pH conditions.

  • Introduction of the acetic acid moiety through esterification or amidation reactions.

  • Protective group strategies to manage the reactivity of intermediate compounds, ensuring high yield and purity.

Industrial Production Methods

In an industrial setting, large-scale production of this compound may use automated continuous flow reactors to enhance efficiency and consistency. Key factors include optimizing reaction times, temperatures, and catalyst use to achieve high throughput while maintaining quality control standards.

Chemical Reactions Analysis

Types of Reactions It Undergoes

2-[(3S,4S)-4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid can participate in various chemical reactions, including:

  • Oxidation: : Conversion to more oxidized forms under the influence of oxidizing agents like potassium permanganate.

  • Reduction: : Reductive amination or hydrogenation to introduce amine groups.

  • Substitution: : Nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Catalysts: : Palladium on carbon for hydrogenation reactions. Conditions typically involve controlled temperatures ranging from -10°C to 80°C and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Depending on the reaction conditions and reagents used, major products can include various acyl derivatives, amines, and oxidized forms that possess different functional group orientations.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. Its mechanism may involve:

  • Binding to enzymes: : Modifying their activity and influencing metabolic pathways.

  • Pathway Modulation: : Affecting signaling pathways linked to cellular functions.

  • Receptor Interactions: : Acting on specific receptors to induce or inhibit biological responses.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 2-[(3S,4S)-4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid stands out due to its specific substituent groups that enhance its stability and reactivity.

List of Similar Compounds

  • Pyrrolidine derivatives with varying acyl group attachments.

  • Acetic acid derivatives featuring different substituents on the pyrrolidine ring.

  • Compounds such as 2-[(3S,4S)-4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid with slight variations in molecular structure.

Properties

IUPAC Name

2-[(3S,4S)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-6-13(7-9(8)5-10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMQYTCHWMLLLA-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1CC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@H]1CC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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